![molecular formula C17H19N3O2 B7498979 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one](/img/structure/B7498979.png)
2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP is a pyridazinone derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one is thought to involve its ability to selectively inhibit the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism of action has been shown to be highly selective for DAT, with little to no effect on other neurotransmitter transporters.
Biochemical and Physiological Effects:
2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward-related behavior, and improved cognitive function. These effects are thought to be mediated by the increased dopaminergic signaling resulting from DAT inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one in lab experiments is its selectivity for DAT, which allows for the specific manipulation of dopaminergic signaling. Additionally, 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one. One area of interest is the role of 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one in addiction and substance abuse, as dopaminergic signaling is thought to play a key role in these processes. Additionally, 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one may have potential applications in the treatment of neurological and psychiatric disorders such as Parkinson's disease and depression. Further research is needed to fully understand the potential of 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one in these areas.
Synthesemethoden
2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one can be synthesized through a variety of methods, including the reaction of 2-methyl-6-nitropyridazin-3-one with phenylpiperidine-4-carboxylic acid. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product can then be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary applications of 2-Methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one is in the study of the dopamine system, as it has been shown to selectively inhibit the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-methyl-6-(4-phenylpiperidine-1-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19-16(21)8-7-15(18-19)17(22)20-11-9-14(10-12-20)13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBXJMOHVJVCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.